N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine
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Overview
Description
N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine: is an organic compound with the molecular formula C13H21NS It consists of a cycloheptane ring attached to an amine group, which is further substituted with a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with thiophene-2-yl-ethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid.
Reductive Amination:
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures, solvent such as dichloromethane
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, solvents like ether or tetrahydrofuran (THF)
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nitrating agents
Conditions: Room temperature to moderate heating, solvents like acetic acid or chloroform
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Secondary or tertiary amines
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine: can be compared with other similar compounds, such as:
N-[1-(Thiophen-2-yl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-[1-(Thiophen-2-yl)ethyl]cyclopentanamine: Similar structure but with a cyclopentane ring.
N-[1-(Thiophen-2-yl)ethyl]cyclooctanamine: Similar structure but with a cyclooctane ring.
The uniqueness of This compound lies in its seven-membered cycloheptane ring, which can impart different steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)cycloheptanamine |
InChI |
InChI=1S/C13H21NS/c1-11(13-9-6-10-15-13)14-12-7-4-2-3-5-8-12/h6,9-12,14H,2-5,7-8H2,1H3 |
InChI Key |
MICKHYSRVOEHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2CCCCCC2 |
Origin of Product |
United States |
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